Cas no 939-97-9 (4-Tert-Butylbenzaldehyde)

4-Tert-Butylbenzaldehyde (CAS 939-97-9) is a substituted aromatic aldehyde featuring a tert-butyl group at the para position of the benzene ring. This structural modification enhances its steric and electronic properties, making it a valuable intermediate in organic synthesis. The compound exhibits high reactivity in condensation and oxidation reactions, serving as a precursor for fragrances, pharmaceuticals, and specialty chemicals. Its stability under standard conditions and compatibility with various solvents further contribute to its utility in industrial and research applications. The tert-butyl group also imparts improved solubility in nonpolar media, facilitating its use in diverse reaction environments.
4-Tert-Butylbenzaldehyde structure
4-Tert-Butylbenzaldehyde structure
Product Name:4-Tert-Butylbenzaldehyde
CAS No:939-97-9
MF:C11H14O
MW:162.228263378143
MDL:MFCD00035742
CID:40360
PubChem ID:70324
Update Time:2025-06-10

4-Tert-Butylbenzaldehyde Chemical and Physical Properties

Names and Identifiers

    • p-Tertbutyl Benzaldehyde
    • 4-TERT-BUTYLBENZALDEHYDE
    • P-TERT-BUTYL BENZALDEHYDE
    • TIMTEC-BB SBB008564
    • 4-(1,1-dimethylethyl)-benzaldehyd
    • 4-(1,1-dimethylethyl)-Benzaldehyde
    • benzaldehyde,-(1,1-dimethylethyl)-
    • p-tert-butylbenzaldehyde(p-tbb)
    • 4-t-BUTYL BENZALDEHYDE
    • P-TERTIARY-BUTYL BENZALDEHYDE
    • para TertiaryButyl Benzaldehyde
    • PARA-TERTBUTYLBENZALDEHYDE
    • p-tert.Butylbenzaldehyd
    • p-t-Butylbenzaldehyde
    • tert-butylbenzaldehyde
    • Benzaldehyde,p-tert-butyl- (6CI,7CI,8CI)
    • 4-(1,1-Dimethylethyl)benzaldehyde
    • para-tert-Butylbenzaldehyde
    • p-tert-Butylbenzaldehyde
    • 4-(tert-Butyl)benzaldehyde
    • Benzaldehyde, 4-(1,1-dimethylethyl)-
    • 4-t-butylbenzaldehyde
    • 4-Tert-ButYl-Benzaldehyde
    • QXF0QY8503
    • OTXINXDGSUFPNU-UHFFFAOYSA-N
    • 4-Tert-Butyl Benzaldehyde
    • Benzaldehyde, p-tert-butyl-
    • 4-tertbutylbenzaldehyde
    • 4-t-butyl-benzaldehyde
    • p-tert.butylbenzaldehyde
    • 4-(t-buty
    • 4-(1,1-Dimethylethyl)benzaldehyde (ACI)
    • Benzaldehyde, p-tert-butyl- (6CI, 7CI, 8CI)
    • 4-Tert-Butylbenzaldehyde
    • MDL: MFCD00035742
    • Inchi: 1S/C11H14O/c1-11(2,3)10-6-4-9(8-12)5-7-10/h4-8H,1-3H3
    • InChI Key: OTXINXDGSUFPNU-UHFFFAOYSA-N
    • SMILES: O=CC1C=CC(C(C)(C)C)=CC=1
    • BRN: 1906461

Computed Properties

  • Exact Mass: 162.10400
  • Monoisotopic Mass: 162.104465
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 147
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 3.1
  • Topological Polar Surface Area: 17.1

Experimental Properties

  • Color/Form: Not determined
  • Density: 0.97 g/mL at 25 °C(lit.)
  • Boiling Point: 246°C(lit.)
  • Flash Point: Fahrenheit: 213.8 ° f < br / > Celsius: 101 ° C < br / >
  • Refractive Index: n20/D 1.53(lit.)
  • Water Partition Coefficient: Soluble in water.
  • PSA: 17.07000
  • LogP: 2.79660
  • Sensitiveness: Air & Light Sensitive
  • Solubility: Not determined

4-Tert-Butylbenzaldehyde Security Information

  • Symbol: GHS07 GHS08 GHS09
  • Prompt:warning
  • Signal Word:Danger
  • Hazard Statement: H302,H334,H410
  • Warning Statement: P261,P273,P342+P311,P501
  • Hazardous Material transportation number:UN 3082 9/PG 3
  • WGK Germany:3
  • Hazard Category Code: 22-43-50/53
  • Safety Instruction: S36/37-S60-S61
  • FLUKA BRAND F CODES:8-9-23
  • Hazardous Material Identification: Xn N
  • Safety Term:9
  • Packing Group:III
  • Risk Phrases:R22; R43; R50/53
  • HazardClass:9
  • PackingGroup:III
  • TSCA:Yes
  • Explosive Limit:1.3-5.6%(V)
  • Storage Condition:Store at room temperature

4-Tert-Butylbenzaldehyde Customs Data

  • HS CODE:2912299000
  • Customs Data:

    China Customs Code:

    2912299000

    Overview:

    2912299000. Other cyclic aldehydes without other oxygen-containing groups. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Appearance of tetraformaldehyde

    Summary:

    2912299000. other cyclic aldehydes without other oxygen function. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:5.5%. General tariff:30.0%

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4-Tert-Butylbenzaldehyde Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Potassium iodate Catalysts: 1,4-Diazabicyclo[2.2.2]octane, perchlorate (1:2) Solvents: Water ;  30 min, reflux
Reference
Comparison of the Accelerating Effects of Two Ionic Liquids in the Oxidation of Alcohols
Rahmanzadeh, Akram; Shirini, Farhad ; Tajik, Hassan; Daneshvar, Nader, Organic Preparations and Procedures International, 2023, 55(2), 192-198

Production Method 2

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: Zinc oxide (ZnO) ,  Graphene (oxide) Solvents: Toluene ;  12 min, 100 °C
Reference
Efficient aerial oxidation of different types of alcohols using ZnO nanoparticle-MnCO3-graphene oxide composites
Adil, Syed Farooq ; Assal, Mohamed E.; Shaik, Mohammed Rafi ; Kuniyil, Mufsir ; Hashmi, Azhar; et al, Applied Organometallic Chemistry, 2020, 34(8),

Production Method 3

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: Copper manganese oxide Solvents: Toluene ;  50 min, 102 °C
Reference
Selective oxidation of benzylic alcohols with molecular oxygen catalyzed by copper-manganese oxide nanoparticles
Ali, Roushown; Assal, M. E.; Al-Warthan, Abdulrahman; Siddiqui, M. Rafiq H., Asian Journal of Chemistry, 2013, 25(9), 4815-4819

Production Method 4

Reaction Conditions
1.1 Catalysts: Piperidinium, 4-(acetylamino)-2,2,6,6-tetramethyl-, nitrate, 1-oxide (1:1) ;  1 h, 50 °C
Reference
Fast, easy oxidation of alcohols using an oxoammonium salt bearing the nitrate anion
Leon Sandoval, Arturo; Doherty, Katrina E.; Wadey, Geoffrey P. ; Schroeder, Chelsea M. ; Leadbeater, Nicholas E., Tetrahedron Letters, 2023, 116,

Production Method 5

Reaction Conditions
1.1 Catalysts: Tetrabutylammonium tetrafluoroborate Solvents: Acetonitrile ,  Water ;  10 min, rt
Reference
Direct electrochemical oxidation of alcohols with hydrogen evolution in continuous-flow reactor
Wang, Dan; Wang, Pan; Wang, Shengchun; Chen, Yi-Hung ; Zhang, Heng; et al, Nature Communications, 2019, 10(1), 1-8

Production Method 6

Reaction Conditions
1.1 Reagents: tert-Butyl nitrite ,  Oxygen Catalysts: Bis[1,3-dihydro-1,1,3,3-tetramethyl-4-(4-pyridinyl-κN)-7-(4-pyridinyl)-2H-isoind… Solvents: 1,1,2,2-Tetrachloroethane-d2 ;  12 h, 80 °C
Reference
A Crystalline Porous Coordination Polymer Decorated with Nitroxyl Radicals Catalyzes Aerobic Oxidation of Alcohols
Li, Liangchun; Matsuda, Ryotaro; Tanaka, Iku; Sato, Hiroshi; Kanoo, Prakash; et al, Journal of the American Chemical Society, 2014, 136(21), 7543-7546

Production Method 7

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: Gold ,  Aluminum copper magnesium oxide Solvents: Mesitylene ;  1 h, 90 °C
Reference
Gold supported on Cu-Mg-Al-mixed oxides: Strong enhancement of activity in aerobic alcohol oxidation by concerted effect of copper and magnesium
Haider, Peter; Baiker, Alfons, Journal of Catalysis, 2007, 248(2), 175-187

Production Method 8

Reaction Conditions
1.1 Reagents: Potassium carbonate ,  Oxygen Catalysts: Cobalt (carbon supported) Solvents: Heptane ;  24 h, 1 bar, 80 °C
Reference
A "universal" catalyst for aerobic oxidations to synthesize (hetero)aromatic aldehydes, ketones, esters, acids, nitriles, and amides
Senthamarai, Thirusangumurugan; Chandrashekhar, Vishwas G.; Rockstroh, Nils; Rabeah, Jabor; Bartling, Stephan; et al, Chem, 2022, 8(2), 508-531

Production Method 9

Reaction Conditions
1.1 Reagents: Poly(oxy-1,2-ethanediyl), α-[4-(diphenylphosphino)phenyl]-ω-[4-(diphenylphosphin…
Reference
Triarylphosphine, poly(ethylene glycol)supported
Wentworth, Paul Jr.; Janda, Kim D., e-EROS Encyclopedia of Reagents for Organic Synthesis, 2003, 1, 1-2

Production Method 10

Reaction Conditions
1.1 Catalysts: Cobalt manganese oxide Solvents: Toluene ;  12 h, 60 °C
Reference
Synthesis method of aldehyde or ketone by alcohol oxidation catalyzed by cobalt manganese-based composite oxide
, China, , ,

Production Method 11

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: Manganese carbonate ,  Zinc oxide (ZnO) Solvents: Toluene ;  6 min, 100 °C
Reference
Synthesis and comparative catalytic study of zinc oxide (ZnOx) nanoparticles promoted MnCO3, MnO2 and Mn2O3 for selective oxidation of benzylic alcohols using molecular oxygen
Adil, Syed F.; Assal, Mohamed E.; Kuniyil, Mufsir; Khan, Mujeeb; Shaik, Mohammed Rafi; et al, Materials Express, 2017, 7(2), 79-92

Production Method 12

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: Copper manganese oxide Solvents: Toluene ;  30 min, 100 - 102 °C
Reference
Selective oxidation of benzylic alcohols using copper-manganese mixed oxide nanoparticles as catalyst
Ali, Roushown; Nour, Kholoud; Al-warthan, Abdulrahman; Siddiqui, M. Rafiq H., Arabian Journal of Chemistry, 2015, 8(4), 512-517

Production Method 13

Reaction Conditions
1.1 Reagents: 1-Butanaminium, N,N,N-tributyl-, peroxymonosulfate (1:1) Catalysts: (SP-5-13)-Chloro[[2,2′-[1,2-phenylenebis[(nitrilo-κN)methylidyne]]bis[phenolato-… Solvents: Acetonitrile ;  < 1 min, 25 °C
Reference
Pronounced Catalytic Activity of Manganese(III)-Schiff Base Complexes in the Oxidation of Alcohols by Tetrabutylammonium Peroxomonosulfate
Rezaeifard, Abdolreza; Jafarpour, Maasoumeh; Nasseri, Mohammad Ali; Haddad, Reza, Helvetica Chimica Acta, 2010, 93(4), 711-717

Production Method 14

Reaction Conditions
1.1 Reagents: Sodium periodate Catalysts: Imidazole ,  Manganese(2+), (acetato-κO)[[1,1′-[1,2-ethanediylbis[(nitrilo-κN)methylidyne[4-(… Solvents: Acetonitrile ,  Water ;  30 min, rt
Reference
Water-soluble manganese(III) salen complex as a mild and selective catalyst for oxidation of alcohols
Bahramian, Bahram; Mirkhani, Valiollah; Moghadam, Majid; Amin, Amir H., Applied Catalysis, 2006, 315, 52-57

Production Method 15

Reaction Conditions
1.1 Reagents: Sodium periodate Catalysts: Imidazole ,  (SP-4-1)-[5,10,15,20-Tetra-4-pyridinyl-21H,23H-porphinato(2-)-κN21,κN22,κN23,κN2… Solvents: Acetonitrile ,  Water ;  70 min, rt
Reference
Mild and efficient oxidation of alcohols with sodium periodate catalyzed by polystyrene-bound Mn(III)porphyrin
Moghadam, Majid; Tangestaninejad, Shahram; Mirkhani, Valiollah; Mohammadpoor-Baltork, Iraj; Kargar, Hadi, Bioorganic & Medicinal Chemistry, 2005, 13(8), 2901-2905

Production Method 16

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: 6,11-Bis(4-methylphenyl)benz[b]indeno[2,1-d]thiopyran Solvents: Dichloromethane ,  1,1,1,3,3,3-Hexafluoro-2-propanol ;  24 h, rt
Reference
Metal-Free Aerobic C-H Oxidation of Methylarenes to Aromatic Aldehydes by Sulfur-Containing Tetracyclic Compounds as Visible-Light Photocatalysts
Shibata, Takanori; Akino, Mika; Sekine, Ayato; Ito, Mamoru, Bulletin of the Chemical Society of Japan, 2022, 95(5), 768-770

Production Method 17

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: Cobalt oxide (Co3O4) ,  Manganese Solvents: Acetonitrile ;  6 h, 60 °C
Reference
Manganese Doping in Cobalt Oxide Nanorods Promotes Catalytic Dehydrogenation
Ke, Qingping; Yi, Ding; Jin, Yangxin; Lu, Fei; Zhou, Bo; et al, ACS Sustainable Chemistry & Engineering, 2020, 8(14), 5734-5741

Production Method 18

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: Titania Solvents: (Trifluoromethyl)benzene ;  30 min, 1 atm, 303 K; 6 h, 1 atm, 303 K
Reference
Visible light induced Efficient Selective Oxidation of Non-Activated Alcohols over {001} Faceted TiO2 with Molecular Oxygen
Ghosh, Subhash Chandra; Vadakkekara, Raji; Biswas, Abulkalam; Sahoo, Tapan; Pal, Provas; et al, Chemistry - An Asian Journal, 2016, 11(21), 3084-3089

Production Method 19

Reaction Conditions
1.1 Reagents: Potassium fluoride ,  Poly(methylhydrosiloxane) Catalysts: Tetrabutylammonium fluoride ,  Tris(2-furyl)phosphine ,  Tris(dibenzylideneacetone)dipalladium Solvents: Tetrahydrofuran ,  Water ;  15 min, rt; 1 h, rt
Reference
Pd(0)-Catalyzed PMHS reductions of aromatic acid chlorides to aldehydes
Lee, Kyoungsoo; Maleczka, Robert E. Jr., Organic Letters, 2006, 8(9), 1887-1888

Production Method 20

Reaction Conditions
1.1 Catalysts: Ethyl 2-mercaptopropionate ,  2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile Solvents: Ethyl acetate ;  3 h, rt
Reference
Photochemical Hydrogen Atom Transfer Catalysis for Dehydrogenation of Alcohols To Form Carbonyls
Yang, Xiaona; Guo, Yunfei; Tong, Hong'en; Guo, Hongyu; Liu, Rongfang; et al, Organic Letters, 2023, 25(29), 5486-5491

4-Tert-Butylbenzaldehyde Raw materials

4-Tert-Butylbenzaldehyde Preparation Products

4-Tert-Butylbenzaldehyde Suppliers

Tiancheng Chemical (Jiangsu) Co., Ltd
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(CAS:939-97-9)4-叔丁基苯甲醛
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Quantity:25KG,200KG,1000KG
Purity:99%
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Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:939-97-9)4-叔丁基苯甲醛
LE2338445
Purity:99%
Quantity:25KG,200KG,1000KG
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